3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Description
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a bicyclic compound featuring a diazabicyclo[3.2.1]octane scaffold with a methyl group at position 3 and a cinnamoyl substituent at position 6. This compound is synthesized via cyclization of pyrrolidine-2,5-dicarboxylic acid derivatives, followed by functionalization with cinnamoyl chloride . Its structural rigidity and substitution pattern make it pharmacologically relevant, particularly in opioid receptor modulation, as seen in related analogues .
Properties
CAS No. |
35139-98-1 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-methyl-8-[(E)-3-phenylprop-2-enoyl]-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C16H16N2O3/c1-17-15(20)12-8-9-13(16(17)21)18(12)14(19)10-7-11-5-3-2-4-6-11/h2-7,10,12-13H,8-9H2,1H3/b10-7+ |
InChI Key |
ICGQGUKMXAOFOU-JXMROGBWSA-N |
Isomeric SMILES |
CN1C(=O)C2CCC(C1=O)N2C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)C2CCC(C1=O)N2C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chemical Background and Structural Features
The compound 3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione features:
- A bicyclic diazabicyclo[3.2.1]octane core.
- Two nitrogen atoms at positions 3 and 8, which can be selectively acylated or alkylated.
- A cinnamoyl group (a phenyl-substituted propenoyl group) attached at the 8-position nitrogen.
- A methyl substituent at the 3-position nitrogen.
- Two keto groups at positions 2 and 4, forming the dione moiety.
This structural complexity demands precise synthetic strategies to achieve selective functionalization.
Preparation Methods of this compound
General Synthetic Strategy
The synthetic approach to this compound involves:
- Starting from the bicyclic 3,8-diazabicyclo[3.2.1]octane core.
- Protection of one nitrogen atom to allow selective acylation or alkylation of the other nitrogen.
- Introduction of the cinnamoyl group via reaction with cinnamoyl chloride or cinnamyl derivatives.
- Methylation of the other nitrogen atom.
- Deprotection and purification steps.
These steps are typically conducted under inert conditions using anhydrous solvents and appropriate bases or proton scavengers.
Detailed Synthetic Procedures
Protection and Selective Acylation
- The nitrogen at position 8 (N8) is often protected with a tert-butoxycarbonyl (BOC) group or benzyl group to prevent unwanted reactions.
- The unprotected nitrogen at position 3 (N3) is then methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- After methylation, the N8 protecting group is removed by conventional methods (acidic cleavage for BOC or catalytic hydrogenation for benzyl).
Introduction of the Cinnamoyl Group
- The free nitrogen at position 8 is acylated with cinnamoyl chloride in the presence of a proton scavenger such as triethylamine or potassium carbonate.
- The reaction is typically carried out in inert solvents like acetone, ether, or dichloromethane under reflux.
- Completion of the reaction is monitored by thin-layer chromatography (TLC).
- The crude product is purified by chromatographic techniques, such as silica gel column chromatography using chloroform/ethyl acetate mixtures.
Alternative Routes
- Direct acylation of 3,8-diazabicyclo[3.2.1]octane derivatives with cinnamoyl chloride without prior protection can lead to mixtures; thus, protection strategies are preferred.
- Reduction of amide intermediates to amines using organoaluminum hydrides (e.g., SMEAH) in anhydrous solvents like toluene is employed when further functionalization is needed.
- Debenzylation by catalytic hydrogenation on palladium on carbon (Pd/C) is used to remove benzyl protecting groups.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent | Notes |
|---|---|---|---|
| N8 Protection | BOC anhydride or benzyl chloride | Ether, dichloromethane | Protects N8 to allow selective N3 methylation |
| N3 Methylation | Methyl iodide or dimethyl sulfate + base | Acetone, DMF | Base: potassium carbonate or triethylamine |
| N8 Deprotection | Acidic cleavage (HCl in ether) or hydrogenation (Pd/C) | Ether, ethanol | Removes BOC or benzyl groups |
| N8 Cinnamoylation | Cinnamoyl chloride + base | Acetone, dichloromethane | Reflux, inert atmosphere |
| Purification | Silica gel chromatography | Chloroform/ethyl acetate | Purifies final compound |
Summary Table of Key Synthetic Steps
| Synthetic Step | Purpose | Typical Reagents/Conditions | Outcome |
|---|---|---|---|
| N8 Protection | Protect N8 nitrogen | BOC anhydride, benzyl chloride | N8-protected intermediate |
| N3 Methylation | Introduce methyl group at N3 | Methyl iodide, base (K2CO3, Et3N) | N3-methylated intermediate |
| N8 Deprotection | Remove protecting group | Acidic cleavage or Pd/C hydrogenation | Free N8 nitrogen |
| N8 Cinnamoylation | Attach cinnamoyl group at N8 | Cinnamoyl chloride, base, reflux | Target compound |
| Purification | Remove impurities | Silica gel chromatography | Pure compound |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues differ in substituent type, position, and stereochemistry, which critically influence pharmacological activity and physicochemical properties.
Table 1: Substituent Comparison and Pharmacological Profiles
Pharmacological Activity
- Opioid Receptor Selectivity : The 8-p-nitrocinnamyl analogue () shows µ-opioid selectivity due to nitro group electron-withdrawing effects, enhancing ligand-receptor interactions. Isomeric differences (e.g., cinnamyl vs. cinnamoyl) alter binding orientation and efficacy .
- Analgesic Potency : 3-Methyl-8-propinyl analogues () exhibit superior analgesic effects compared to benzyl or carbamyl derivatives, suggesting alkyl chain length and rigidity influence activity .
Physicochemical Properties
- Solubility : Hydrochloride salts of 3,8-diazabicyclo[3.2.1]octanes are hygroscopic but improve aqueous solubility . Cinnamoyl derivatives may have lower solubility than propionyl or methyl analogues due to hydrophobicity.
- Stereochemical Impact : Cis/trans isomerism in cinnamoyl substituents () affects receptor docking. For example, the p-nitrocinnamyl group’s planar geometry optimizes µ-opioid binding .
Biological Activity
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, with CAS number 35139-98-1, is a compound of interest due to its unique bicyclic structure and potential biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 284.31 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial properties. For instance, studies have shown that related diazabicyclo compounds can inhibit the growth of various pathogens, such as bacteria and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle regulators .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways critical for pathogen survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It is possible that the compound induces oxidative stress in target cells, leading to cellular damage and death.
Case Studies
A few notable studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various derivatives of bicyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the cinnamoyl position enhanced antibacterial activity significantly compared to unmodified analogs .
- Anticancer Evaluation : In a study focused on its anticancer properties, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 35139-98-1 |
| Molecular Formula | |
| Molecular Weight | 284.31 g/mol |
| Antimicrobial Activity | Yes (effective against bacteria) |
| Anticancer Activity | Yes (induces apoptosis) |
Q & A
Q. What are the established synthetic routes for 3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, and how do reaction conditions influence diastereocontrol?
The synthesis typically involves multi-step strategies starting from bicyclic precursors. For example, 3,8-diazabicyclo[3.2.1]octane derivatives are synthesized via radical cyclization or acid-catalyzed rearrangements. A key intermediate, 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione, is prepared by reacting dimethyl meso-dibromoadipate with benzylamine, followed by hydrogenolysis to remove protecting groups . Diastereocontrol (>99%) is achievable using n-tributyltin hydride and AIBN in toluene, as demonstrated in radical cyclizations of substituted azetidin-2-ones . Optimizing solvent polarity and temperature is critical for minimizing side products.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the bicyclic core and substituent positioning?
- NMR : H and C NMR are essential for confirming the bicyclic scaffold. The deshielded protons on the bridgehead carbons (C2 and C4) appear as distinct singlets due to restricted rotation .
- X-ray crystallography : Resolves stereochemical ambiguities. For example, crystal data for related compounds (e.g., 8-methyl-8-azabicyclo[3.2.1]octane derivatives) confirm the chair-boat conformation of the bicyclic system and substituent orientation .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C15H24N2O3 for the parent structure) .
Advanced Research Questions
Q. How do structural modifications (e.g., cinnamoyl vs. morpholinylmethyl substituents) impact biological activity or binding affinity?
Substituents at the 8-position significantly alter pharmacological profiles. For instance:
- Cinnamoyl groups : Enhance lipophilicity, potentially improving blood-brain barrier penetration. This is relevant for CNS-targeted agents, as seen in analogs of 3,8-diazabicyclo[3.2.1]octane derivatives used in JAK/TYK2 inhibitors .
- Morpholinylmethyl groups : Introduce hydrogen-bonding sites, which may improve solubility and receptor interactions. A study on 1,8,8-trimethyl-3-(4-morpholinylmethyl)-3-azabicyclo[3.2.1]octane-2,4-dione (CAS 1687-80-5) highlights its use in modulating nicotinic receptors .
Table 1 : Comparative Properties of Key Derivatives
| Substituent | LogP | Solubility (mg/mL) | Target Activity |
|---|---|---|---|
| Cinnamoyl | 3.2 | 0.15 | JAK1/TYK2 inhibition |
| Morpholinylmethyl | 1.8 | 1.4 | Nicotinic modulation |
Q. What computational or experimental strategies can resolve contradictions in reaction yields or stereochemical outcomes?
- DFT calculations : Predict transition-state energies to explain unexpected diastereomer ratios. For example, steric hindrance in the bicyclic core may favor endo over exo products .
- Kinetic vs. thermodynamic control : Varying reaction temperatures during cyclization (e.g., radical cyclizations at 80°C vs. 110°C) can shift product distributions .
- Parallel reaction monitoring : Use LC-MS to track intermediates in real-time, identifying bottlenecks in multi-step syntheses .
Q. How can researchers troubleshoot low yields in the final hydrogenolysis step of 3,8-diazabicyclo[3.2.1]octane derivatives?
- Catalyst selection : Palladium on carbon (Pd/C) under H₂ (1–3 atm) is standard, but poisoned catalysts (e.g., Lindlar catalyst) may reduce over-hydrogenation .
- Solvent optimization : Ethanol or ethyl acetate improves solubility of intermediates compared to THF .
- Acidic additives : Trace HCl (0.1 eq.) can protonate amine intermediates, preventing catalyst deactivation .
Methodological Challenges and Solutions
Q. What are the best practices for ensuring purity in highly functionalized bicyclic compounds?
- Chromatography : Use silica gel with basic modifiers (e.g., 1% triethylamine) to mitigate adsorption of polar amines .
- Recrystallization : Ethyl acetate/hexane mixtures (3:1) yield crystals with >95% purity for X-ray analysis .
- HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water gradients resolve diastereomers .
Q. How can researchers validate the stability of the cinnamoyl group under acidic or oxidative conditions?
- Stress testing : Expose the compound to 1N HCl (24 hr, 25°C) and analyze via TLC or HPLC for degradation products (e.g., cinnamic acid) .
- Radical scavengers : Add BHT (butylated hydroxytoluene) during storage to prevent auto-oxidation of the cinnamoyl double bond .
Emerging Research Directions
Q. What role does the 3,8-diazabicyclo[3.2.1]octane scaffold play in dual JAK1/TYK2 inhibitors, and how can selectivity be optimized?
The rigid bicyclic core enforces a binding conformation that simultaneously targets JAK1 and TYK2 ATP pockets. PF-06700841, a clinical candidate, uses a sp³-hybridized nitrogen at position 8 to enhance selectivity over JAK2 (>100-fold) . Computational docking studies suggest that bulkier substituents (e.g., tert-butyl) at the 3-position reduce off-target effects .
Q. Are there novel applications in photopharmacology using light-responsive derivatives of this compound?
Yes. Introducing azobenzene or coumarin groups at the 8-position enables photo-switching of receptor binding. Preliminary data show that UV irradiation (365 nm) of a coumarin-modified analog increases its affinity for serotonin receptors by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
